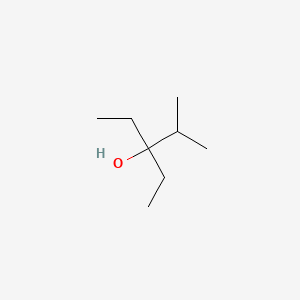

3-Ethyl-2-methyl-3-pentanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 900. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-ethyl-2-methylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-5-8(9,6-2)7(3)4/h7,9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHIJUVUPKCGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208404 | |

| Record name | 3-Ethyl-2-methyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-05-7 | |

| Record name | 3-Ethyl-2-methyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-2-methyl-3-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-ethyl-3-pentanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-2-methyl-3-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pentanol, 3-ethyl-2-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethyl-2-methyl-3-pentanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D94JTA6R5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 3-Ethyl-2-methyl-3-pentanol from methyl isobutyrate

Abstract

This technical guide provides a comprehensive overview of the synthesis of the tertiary alcohol, 3-Ethyl-2-methyl-3-pentanol, commencing from the ester, methyl isobutyrate. The core of this synthesis is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document furnishes a detailed experimental protocol, a summary of the requisite chemical and physical property data for the final product, and a discussion of the underlying reaction mechanism. The content is tailored for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Introduction

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with broad applications in the synthesis of fine chemicals, pharmaceuticals, and fragrances. The Grignard reaction stands as a paramount method for achieving this transformation, celebrated for its efficiency and reliability. This guide delineates the synthesis of this compound from methyl isobutyrate, a process that exemplifies the reaction of a Grignar reagent with an ester. The reaction proceeds through the addition of two equivalents of an ethyl Grignard reagent, typically ethylmagnesium bromide, to the ester. The initial nucleophilic attack results in the formation of a ketone intermediate, which subsequently undergoes a second nucleophilic addition by the Grignard reagent to yield the desired tertiary alcohol after an acidic workup.[1][2][3][4][5][6][7]

Physicochemical and Spectroscopic Data

A thorough characterization of the target compound is crucial for confirming its identity and purity. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 597-05-7[2] |

| Molecular Formula | C₈H₁₈O[2] |

| Molecular Weight | 130.23 g/mol [2] |

| Appearance | Colorless to almost colorless clear liquid[3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | Predictions available, specific peak assignments require experimental data. |

| ¹³C NMR (CDCl₃) | Predictions available, specific peak assignments require experimental data. |

| IR (liquid film) | Characteristic broad O-H stretch, C-H stretches, and C-O stretch. |

| Mass Spec. (EI) | m/z Top Peak: 45, 2nd Highest: 87, 3rd Highest: 101[2] |

Reaction Scheme and Mechanism

The synthesis of this compound from methyl isobutyrate via a Grignard reaction is a two-step process following the formation of the Grignard reagent itself.

Step 1: Formation of the Grignard Reagent (Ethylmagnesium Bromide)

Ethyl bromide is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form ethylmagnesium bromide.

Step 2: Reaction of Methyl Isobutyrate with Ethylmagnesium Bromide

Two equivalents of the freshly prepared ethylmagnesium bromide are reacted with one equivalent of methyl isobutyrate. The first equivalent adds to the carbonyl carbon of the ester, leading to the elimination of methoxide (B1231860) and the formation of a ketone intermediate (3-methyl-2-pentanone). A second equivalent of the Grignard reagent then rapidly adds to the ketone, forming a magnesium alkoxide intermediate.

Step 3: Acidic Workup

The reaction mixture is quenched with a weak acid, such as aqueous ammonium (B1175870) chloride or dilute sulfuric acid, to protonate the alkoxide and yield the final product, this compound.

References

- 1. This compound(597-05-7) IR Spectrum [m.chemicalbook.com]

- 2. This compound | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]

- 5. This compound(597-05-7) 1H NMR [m.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]

Spectroscopic Profile of 3-Ethyl-2-methyl-3-pentanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethyl-2-methyl-3-pentanol (CAS No. 597-05-7), a tertiary alcohol with the molecular formula C₈H₁₈O. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a valuable organic compound used in various chemical syntheses. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with experimental protocols and structural elucidation pathways.

Spectroscopic Data

The spectroscopic data for this compound has been compiled and organized into the following tables for clarity and ease of comparison.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring environments within the molecule. Due to the lack of readily available, publicly sourced, fully assigned quantitative ¹H NMR data, the following table is based on established principles of NMR spectroscopy and predicted chemical shifts.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 0.85 | Triplet | 6H | 2 x -CH₂CH₃ |

| ~ 0.90 | Doublet | 6H | -CH(CH₃ )₂ |

| ~ 1.45 | Quartet | 4H | 2 x -CH₂ CH₃ |

| ~ 1.80 | Septet | 1H | -CH (CH₃)₂ |

| ~ 1.20 (variable) | Singlet | 1H | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The following data is predicted based on established carbon NMR chemical shift ranges.

| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |

| ~ 8.0 | Primary | 2 x -CH₂CH₃ |

| ~ 17.0 | Primary | -CH(CH₃ )₂ |

| ~ 30.0 | Secondary | 2 x -CH₂ CH₃ |

| ~ 40.0 | Tertiary | -CH (CH₃)₂ |

| ~ 78.0 | Quaternary | C -OH |

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3600 - 3200 | Strong, Broad | O-H stretch |

| ~ 2970 - 2870 | Strong | C-H stretch (sp³) |

| ~ 1460 | Medium | C-H bend |

| ~ 1380 | Medium | C-H bend |

| ~ 1150 | Strong | C-O stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns.[1][2]

| m/z | Relative Intensity | Proposed Fragment Ion |

| 115 | Low | [M-CH₃]⁺ |

| 101 | Moderate | [M-C₂H₅]⁺ |

| 87 | High | [M-C₃H₇]⁺ |

| 73 | Moderate | [C₄H₉O]⁺ |

| 59 | Moderate | [C₃H₇O]⁺ |

| 45 | High | [C₂H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile sample is introduced into the ion source, often via a gas chromatograph (GC-MS). The molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques in elucidating the structure of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data to structural elucidation.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2-methyl-3-pentanol

This technical guide provides a comprehensive overview of the key physical properties of 3-Ethyl-2-methyl-3-pentanol, a tertiary alcohol relevant to various fields of chemical research and development. This document details its boiling point and density, outlines the experimental protocols for their determination, and presents a logical visualization of these fundamental characteristics.

Core Physical Properties

The physical properties of a compound are critical for its handling, application, and purification. For this compound (C8H18O), the boiling point and density are fundamental parameters for its characterization.

Data Presentation

The quantitative physical data for this compound are summarized in the table below for clarity and ease of reference.

| Physical Property | Value | Units |

| Boiling Point | 160 | °C |

| Density | 0.830 | g/mL |

Table 1: Key Physical Properties of this compound.[1]

Experimental Protocols

Accurate determination of physical properties is paramount in chemical science. The following sections provide detailed methodologies for measuring the boiling point and density of tertiary alcohols like this compound.

2.1. Determination of Boiling Point via Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, especially when only a small amount of the substance is available.[2]

Apparatus:

-

Thiele tube

-

Heating oil (e.g., mineral oil)

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or other heat source

Procedure:

-

Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer's bulb.

-

Thiele Tube Setup: Insert the thermometer and the attached test tube into the Thiele tube, which should be filled with heating oil to a level above the side arm. Ensure the rubber band is not submerged in the oil.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame. The design of the tube promotes the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube. Continue heating until a vigorous and continuous stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[2]

-

Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

2.2. Determination of Density

The density of a liquid is its mass per unit volume.[3] It can be determined accurately by measuring the mass of a known volume of the liquid.

Apparatus:

-

Electronic balance (accurate to at least 0.001 g)

-

Graduated cylinder or a more precise volumetric flask/pycnometer

-

Thermometer

Procedure:

-

Measure the Mass of the Empty Container: Place a clean, dry graduated cylinder on the electronic balance and tare it or record its mass.[4][5]

-

Measure the Volume of the Liquid: Carefully pour a specific volume of this compound into the graduated cylinder. For higher accuracy, read the volume from the bottom of the meniscus.[3]

-

Measure the Combined Mass: Place the graduated cylinder containing the liquid back on the balance and record the new mass.

-

Calculate the Mass of the Liquid: Subtract the mass of the empty graduated cylinder from the combined mass to find the mass of the liquid.[5]

-

Record the Temperature: The density of liquids can vary with temperature, so it is important to record the ambient temperature at which the measurement was taken.

-

Calculate the Density: Use the formula: Density = Mass / Volume .

-

Repeat for Accuracy: To improve precision, it is advisable to perform multiple measurements and calculate the average density.[4][5]

Logical Relationship Visualization

The following diagram illustrates the relationship between the fundamental physical properties of a substance like this compound and the factors influencing them.

References

molecular weight and formula of 3-Ethyl-2-methyl-3-pentanol

This guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2-methyl-3-pentanol, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Identity

Molecular Formula: C₈H₁₈O[1][2][3][4][5]

Molecular Weight: The calculated molecular weight of this compound is approximately 130.23 g/mol . More precise measurements from various sources are detailed below.

A fundamental aspect of any chemical compound is its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization. The structure of this compound, a tertiary alcohol, directly corresponds to its chemical formula and molecular mass.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O | [1][2][3][4][5] |

| Molecular Weight | 130.2279 g/mol | [1][5] |

| 130.231 g/mol | [2] | |

| 130.23 g/mol | [3][4][6] | |

| CAS Registry Number | 597-05-7 | [1][2][5] |

| Density | 0.830 g/cm³ | [3] |

| Boiling Point | 59°C | [6] |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

Experimental Protocols

Detailed experimental methodologies are critical for the replication of scientific findings. The following outlines a general protocol for the synthesis of a tertiary alcohol like this compound via a Grignard reaction, a common method for forming carbon-carbon bonds.

Synthesis of this compound via Grignard Reaction

-

Objective: To synthesize this compound from an appropriate ketone and Grignard reagent.

-

Reaction: The reaction of a Grignard reagent, such as ethylmagnesium bromide, with a ketone, like 2-methyl-3-pentanone (B165389), followed by an acidic workup, yields the tertiary alcohol.

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

2-Methyl-3-pentanone

-

Hydrochloric acid (for workup)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, magnesium turnings are placed in anhydrous diethyl ether. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of ethylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.

-

Addition of Ketone: Once the Grignard reagent is formed, a solution of 2-methyl-3-pentanone in anhydrous diethyl ether is added slowly from the dropping funnel while maintaining a gentle reflux.

-

Workup: After the addition is complete and the reaction has stirred for a specified time, the reaction mixture is poured over a mixture of ice and a dilute acid (e.g., HCl) to quench the reaction and protonate the alkoxide intermediate.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried over an anhydrous drying agent, and the solvent is removed by rotary evaporation. The crude product can then be purified by distillation.

-

References

- 1. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound [stenutz.eu]

- 4. This compound | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]

- 6. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Technical Whitepaper: 3-Ethyl-2-methyl-3-pentanol (CAS No. 597-05-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of 3-Ethyl-2-methyl-3-pentanol, a tertiary alcohol with the CAS number 597-05-7.[1][2] This guide consolidates key physicochemical data, outlines a detailed experimental protocol for its synthesis via the Grignard reaction, and discusses its toxicological and metabolic profile based on current scientific understanding of short-chain tertiary alcohols. The information presented is intended to serve as a foundational resource for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the table below. This data has been compiled from various public databases and scientific literature.

| Property | Value | Source |

| CAS Number | 597-05-7 | [1][2] |

| Molecular Formula | C₈H₁₈O | [1][3] |

| Molecular Weight | 130.23 g/mol | [3] |

| IUPAC Name | 3-Ethyl-2-methylpentan-3-ol | [3] |

| Synonyms | Diethylisopropylcarbinol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | Not explicitly available for this isomer, but similar isomers have boiling points in the range of 150-160 °C. | |

| Density | Not explicitly available for this isomer, but estimated to be around 0.83 g/cm³. | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ether and ethanol. | |

| Mass Spectrometry (m/z) | Top Peak: 45, 2nd Highest: 87, 3rd Highest: 101 | [3] |

| Infrared Spectrum | Data available in the NIST Chemistry WebBook, showing characteristic O-H and C-H stretching frequencies. | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an ethyl magnesium halide (Grignard reagent) with 2-butanone (B6335102).

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol: Grignard Synthesis

This protocol details the synthesis of this compound from ethyl bromide and 2-butanone.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

2-Butanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (three-necked flask, dropping funnel, reflux condenser)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition.

-

Once the reaction has started, continue the dropwise addition of the ethyl bromide solution to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent (ethyl magnesium bromide).

-

-

Reaction with 2-Butanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 2-butanone in anhydrous diethyl ether dropwise from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Synthesis Workflow Diagram

References

An In-depth Technical Guide to 3-Ethyl-2-methyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tertiary alcohol 3-Ethyl-2-methyl-3-pentanol, with a focus on its chemical synthesis, physical and chemical properties, and spectral data. While the compound is a structurally simple tertiary alcohol, this document consolidates available scientific information to serve as a foundational resource. A detailed experimental protocol for its synthesis via a Grignard reaction is provided, alongside tabulated quantitative data for its physicochemical properties. Notably, a thorough search of scientific literature reveals a significant gap in the historical documentation of its initial discovery and a lack of studies on its biological activity and potential pharmacological applications.

Introduction

History and Discovery

Despite extensive searches of chemical databases and historical literature, specific details regarding the initial discovery and synthesis of this compound are not well-documented. The compound's CAS number (597-05-7) indicates its registration in the chemical literature, but the original publication detailing its first preparation could not be definitively identified.[1][2][4] The synthesis of tertiary alcohols through methods like the Grignard reaction was well-established by the early 20th century, and it is likely that this compound was first synthesized during this era as part of broader investigations into the scope of this reaction. However, without a primary source, the specific researchers and timeline remain unknown.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data has been aggregated from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1] |

| IUPAC Name | 3-ethyl-2-methylpentan-3-ol | [1] |

| CAS Number | 597-05-7 | [1][2][4] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Boiling Point | 160 °C | |

| Density | 0.830 g/mL | |

| Molar Volume | 157.0 mL/mol | |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| InChI Key | DMHIJUVUPKCGLJ-UHFFFAOYSA-N | [1][2] |

Spectral Information

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table summarizes the available spectral information for this compound.

| Spectrum Type | Data Highlights | Source |

| ¹H NMR | 400 MHz in CDCl₃ | [1] |

| ¹³C NMR | in CDCl₃ | [1] |

| Infrared (IR) | Liquid Film | [1] |

| Mass Spectrometry (MS) | Electron Ionization | [1] |

Synthesis of this compound

The most common and versatile method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or an ester.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two primary Grignard-based synthetic routes:

-

Route A: The reaction of an ethyl magnesium halide (e.g., ethyl magnesium bromide) with 2-methyl-3-pentanone (B165389).

-

Route B: The reaction of an isopropyl magnesium halide (e.g., isopropyl magnesium bromide) with 3-pentanone.

The following diagram illustrates the general workflow for the synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol (Adapted from a similar synthesis)

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for the preparation of similar tertiary alcohols.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

2-Methyl-3-pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in the three-necked flask.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a slight warming of the flask. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with the Ketone:

-

Prepare a solution of 2-methyl-3-pentanone in anhydrous diethyl ether.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the ketone solution dropwise to the stirred Grignard reagent. A precipitate will form.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

-

Biological Activity and Signaling Pathways

A comprehensive search of the scientific and medical literature (including PubMed, Scopus, and other relevant databases) was conducted to identify any studies related to the biological activity, pharmacology, or toxicology of this compound. No studies detailing any specific biological effects, mechanism of action, or interaction with signaling pathways for this compound were found.

While tertiary alcohols as a class are of interest in drug discovery due to their potential for improved metabolic stability compared to primary and secondary alcohols, there is no publicly available research that has explored this compound in a biological context.[3] The steric hindrance provided by the three alkyl groups can protect the hydroxyl group from metabolic processes like glucuronidation.[3] However, without experimental data, any potential biological activity of this compound remains speculative.

Due to the absence of data on its biological interactions, the mandatory visualization of a signaling pathway involving this compound cannot be provided.

Conclusion and Future Directions

This compound is a well-characterized tertiary alcohol from a chemical and physical standpoint. Its synthesis is readily achievable through standard organic chemistry techniques, most notably the Grignard reaction. However, there is a striking lack of information regarding its history and, more importantly, its biological properties. For researchers and professionals in drug development, this compound represents a blank slate.

Future research could focus on:

-

Screening for Biological Activity: The compound could be included in high-throughput screening campaigns to assess its activity against a wide range of biological targets.

-

Toxicological Studies: A comprehensive toxicological profile would be necessary before any further development.

-

Medicinal Chemistry Applications: Given the interest in tertiary alcohols in drug design, this compound could serve as a scaffold or starting material for the synthesis of more complex molecules with potential therapeutic applications.

References

Theoretical Stability of 3-Ethyl-2-methyl-3-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical principles governing the stability of 3-Ethyl-2-methyl-3-pentanol, a tertiary octyl alcohol. While specific theoretical studies on this particular molecule are not extensively available in publicly accessible literature, this paper extrapolates from established principles of organic chemistry, including steric hindrance, electronic effects, and common reaction pathways for tertiary alcohols. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into the molecule's inherent stability and potential degradation pathways.

Introduction to this compound

This compound (CAS No. 597-05-7) is a tertiary alcohol with the molecular formula C8H18O.[1][2][3][][5][6] Its structure, featuring a hydroxyl group attached to a sterically hindered tertiary carbon, significantly influences its chemical and physical properties. Understanding the theoretical underpinnings of its stability is crucial for applications in chemical synthesis, formulation, and as a potential building block in drug development. The stability of an alcohol is primarily dictated by factors that influence the strength of the C-O and O-H bonds, as well as the molecule's susceptibility to various degradation reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding its behavior in various environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1][2][3][][5][6] |

| Molecular Weight | 130.23 g/mol | [1][2][] |

| CAS Number | 597-05-7 | [1][2][3][5][6] |

| IUPAC Name | 3-ethyl-2-methylpentan-3-ol | [2] |

| Density | 0.85 g/cm³ | [] |

| Boiling Point | 157.9 °C at 760 mmHg | [7] |

| Flash Point | 56.6 °C | [7] |

| Topological Polar Surface Area | 20.2 Ų | [1][2] |

| Rotatable Bond Count | 3 | [1] |

Theoretical Factors Influencing Stability

The stability of this compound is primarily influenced by steric and electronic effects inherent to its molecular structure.

Steric Hindrance

As a tertiary alcohol, the central carbon atom bonded to the hydroxyl group is highly substituted with bulky alkyl groups (two ethyl groups and an isopropyl group).[8] This significant steric crowding, or steric hindrance, physically shields the hydroxyl group and the alpha-carbon.[8][9] This shielding can hinder the approach of reactants, thereby increasing the kinetic stability of the molecule by raising the activation energy for reactions involving these sites.[8] The bulky nature of the substituents restricts bond rotations and influences the preferred molecular conformation, favoring a structure that minimizes steric strain.

Electronic Effects

The alkyl groups surrounding the tertiary carbon are electron-donating through an inductive effect (+I). This effect increases the electron density on the central carbon and, to a lesser extent, on the oxygen atom of the hydroxyl group. This increased electron density on the oxygen atom can strengthen the O-H bond, but it can also destabilize the molecule by increasing electron-electron repulsion. In the context of acidity, tertiary alcohols are generally less acidic than primary or secondary alcohols because the electron-donating groups destabilize the resulting alkoxide conjugate base.[10]

Potential Decomposition Pathways: Dehydration

The most common decomposition pathway for tertiary alcohols, particularly under acidic conditions, is dehydration to form an alkene.[11][12][13] This reaction proceeds via an E1 elimination mechanism, which involves the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the reaction rate.

The proposed mechanism for the acid-catalyzed dehydration of this compound is as follows:

-

Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of an acid, it is protonated to form a good leaving group, water.

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation. Tertiary carbocations are relatively stable due to hyperconjugation and the inductive effects of the surrounding alkyl groups.

-

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.

Due to the structure of this compound, multiple alkene products can be formed depending on which adjacent proton is removed. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene will be the major product.

Visualizing Stability Factors and Decomposition

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed.

Caption: Factors influencing the stability of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]

- 5. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]

- 6. 3-Pentanol, 3-ethyl-2-methyl- [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]

- 9. Effect of steric hindrance and π electrons on alcohol self-association - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. quora.com [quora.com]

- 11. brainly.com [brainly.com]

- 12. Solved 5. Write a mechanism for the dehydration of | Chegg.com [chegg.com]

- 13. Solved 1. Identify the alkene obtained on dehydration of | Chegg.com [chegg.com]

Quantum Chemical Calculations for 3-Ethyl-2-methyl-3-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-Ethyl-2-methyl-3-pentanol. While specific experimental and computational studies on this molecule are not extensively available in the current literature, this document outlines the standard theoretical methodologies and expected outcomes based on established computational chemistry practices for similar organic molecules. The guide is intended to serve as a foundational resource for researchers interested in the computational analysis of this tertiary alcohol.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to predict the electronic structure and properties of molecules.[1][2] These ab initio and semi-empirical methods are grounded in the fundamental laws of quantum mechanics and can provide valuable insights into molecular geometry, vibrational frequencies, electronic properties, and reactivity, complementing experimental data and guiding further research.[1][3] For a molecule like this compound, these calculations can help in understanding its conformational landscape, spectroscopic signatures, and potential role in chemical reactions.

Commonly employed methods include Hartree-Fock (HF) theory and Density Functional Theory (DFT).[4][5][6] HF provides a foundational approximation of the molecular electronic structure, while DFT methods, such as B3LYP and ωB97X-D, often offer a better balance of computational cost and accuracy by including effects of electron correlation.[4][7][8] The choice of method, in conjunction with a suitable basis set (e.g., 6-31G*, 6-311++G(d,p), or aug-cc-pVDZ), is crucial for obtaining reliable results.[8][9]

Computational Methodology: A Detailed Protocol

A typical computational study of this compound would involve a series of steps, generally performed using a quantum chemistry software package like Gaussian.[10][11] The following protocol outlines a standard workflow for such a study.

Step 1: Initial Structure Generation The first step is to generate an initial 3D structure of this compound. This can be done using molecular building software.

Step 2: Geometry Optimization The initial structure is then optimized to find the lowest energy conformation. This is a crucial step as all subsequent property calculations are performed on the optimized geometry.[12] A common approach is to use a DFT method, for instance, B3LYP with the 6-31G* basis set, which provides a good compromise between accuracy and computational expense for organic molecules.[8]

Step 3: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory.[13][14] This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[4][15] The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Step 4: Calculation of Molecular Properties With the optimized geometry, a range of molecular properties can be calculated. This often involves single-point energy calculations at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311++G(d,p)) for improved accuracy.[8] Key properties of interest include:

-

Electronic Properties: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[16][17][18] The HOMO-LUMO gap is an important indicator of chemical reactivity and stability.[18][19]

-

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis.

-

Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

The following diagram illustrates the general workflow for quantum chemical calculations:

Predicted Molecular Structure and Properties

The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on this compound. The values presented are illustrative and represent typical expectations for a molecule of this nature.

Table 1: Predicted Optimized Geometric Parameters (B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-O | 1.445 |

| O-H | 0.968 | |

| C-C (backbone) | 1.53 - 1.55 | |

| C-H | 1.09 - 1.10 | |

| Bond Angles (°) | C-O-H | 108.5 |

| C-C-C (central) | 112.0 | |

| H-C-H | 107.0 - 109.5 | |

| Dihedral Angles (°) | C-C-C-O | Variable |

Table 2: Predicted Vibrational Frequencies (B3LYP/6-31G, Scaled)*

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H stretch | ~3650 | Characteristic alcohol hydroxyl stretch |

| C-H stretch (aliphatic) | 2850 - 3000 | Stretching of methyl and ethyl groups |

| C-O stretch | ~1150 | Stretching of the tertiary alcohol C-O bond |

| O-H bend | ~1350 | Bending of the hydroxyl group |

| C-C stretch | 900 - 1100 | Skeletal vibrations of the carbon backbone |

Table 3: Predicted Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | 1.5 to 2.5 |

| HOMO-LUMO Gap | 8.0 to 10.0 |

| Dipole Moment (Debye) | 1.5 to 2.0 |

Molecular Visualization

The structure of this compound is key to its properties. Below is a diagram representing its molecular graph with atom numbering.

Conclusion

Quantum chemical calculations offer a robust framework for the detailed investigation of this compound at the molecular level. By employing standard computational protocols, researchers can obtain valuable data on its geometry, vibrational spectra, and electronic properties. This information is critical for understanding its chemical behavior and can be instrumental in fields such as drug development, materials science, and reaction mechanism studies. The methodologies and expected data presented in this guide provide a solid starting point for any computational investigation of this and related molecules.

References

- 1. ritme.com [ritme.com]

- 2. Gaussian | Research Cloud Computing [wiki.hpc.odu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Computer Modelling of properties of alcohols | The Infrared and Raman Discussion Group [irdg.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 7. DFT studies on the mechanism of alcohol oxidation by the (bpy)CuI-TEMPO/NMI catalytic system - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methanol [cms.gutow.uwosh.edu]

- 10. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 11. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 17. ossila.com [ossila.com]

- 18. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 19. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-2-methyl-3-pentanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of the tertiary alcohol, 3-Ethyl-2-methyl-3-pentanol, utilizing the Grignard reaction. The procedure outlines the preparation of the Grignard reagent, ethylmagnesium bromide, and its subsequent reaction with 2-methyl-3-pentanone (B165389). This protocol is intended for use by qualified researchers in a controlled laboratory setting.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1][2] This organometallic reaction involves the addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon, such as the carbonyl carbon of a ketone or aldehyde, to produce a secondary or tertiary alcohol, respectively.[3] This application note details the synthesis of this compound through the reaction of ethylmagnesium bromide with 2-methyl-3-pentanone.

Reaction Scheme

The synthesis proceeds in two main stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the ketone, followed by an acidic workup.

Step 1: Formation of Ethylmagnesium Bromide

-

CH3CH2Br + Mg -> CH3CH2MgBr

Step 2: Reaction with 2-Methyl-3-pentanone and Workup

-

CH3CH2MgBr + CH3CH(CH3)C(=O)CH2CH3 -> (CH3CH2)2C(OMgBr)CH(CH3)2

-

(CH3CH2)2C(OMgBr)CH(CH3)2 + H3O+ -> (CH3CH2)2C(OH)CH(CH3)2 + Mg(OH)Br

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol [4][] |

| CAS Number | 597-05-7[4][6] |

| Appearance | Colorless to almost colorless clear liquid[6] |

| Density | ~0.830 g/cm³[7] |

| IUPAC Name | 3-ethyl-2-methylpentan-3-ol[4] |

Experimental Protocol

4.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium Turnings | 24.31 | 1.5 g | 0.062 | Must be dry. |

| Bromoethane (B45996) | 108.97 | 6.8 g (4.6 mL) | 0.062 | Anhydrous. |

| 2-Methyl-3-pentanone | 100.16 | 5.0 g (6.2 mL) | 0.050 | Anhydrous. |

| Anhydrous Diethyl Ether | 74.12 | ~100 mL | - | Required for Grignard reagent formation and as a solvent. |

| Iodine | 253.81 | 1 small crystal | - | To initiate the reaction. |

| Saturated aq. NH4Cl | - | ~50 mL | - | For quenching the reaction. |

| Anhydrous MgSO4 or Na2SO4 | - | As needed | - | For drying the organic layer. |

4.2. Equipment

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

4.3. Procedure

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.[8] The setup consists of a three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a gas inlet.

-

Initiation: Place the magnesium turnings (1.5 g) and a small crystal of iodine in the flask.[8]

-

Reagent Addition: In the dropping funnel, prepare a solution of bromoethane (6.8 g) in 20 mL of anhydrous diethyl ether. Add a small amount (~2-3 mL) of this solution to the magnesium turnings.[9] The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.[8]

-

Grignard Formation: Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[9] After the addition is complete, continue stirring the mixture for an additional 15-30 minutes to ensure complete reaction. The resulting solution should be cloudy and grayish, which is characteristic of a Grignard reagent.

Part B: Synthesis of this compound

-

Ketone Addition: Dissolve 2-methyl-3-pentanone (5.0 g) in 20 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add the ketone solution dropwise to the freshly prepared Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the reaction if necessary.

-

Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. The formation of a viscous precipitate is expected.

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium (B1175870) chloride solution (~50 mL) dropwise to quench the reaction and dissolve the magnesium salts.[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (ether) from the aqueous layer. Extract the aqueous layer twice with diethyl ether (~20 mL each).

-

Washing and Drying: Combine all the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[8]

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Visualized Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Grignard reagents are highly reactive, flammable, and sensitive to moisture and air.[8]

-

Anhydrous diethyl ether is extremely flammable. Ensure no open flames or spark sources are present.

-

The reaction is exothermic and should be carefully controlled.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves.

-

All procedures should be performed in a well-ventilated fume hood.

References

- 1. odp.library.tamu.edu [odp.library.tamu.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. community.wvu.edu [community.wvu.edu]

- 4. This compound | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. This compound [stenutz.eu]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

Application Notes and Protocols: 3-Ethyl-2-methyl-3-pentanol as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Ethyl-2-methyl-3-pentanol, a tertiary alcohol, as a valuable building block in organic synthesis. The unique structural features of this compound make it a strategic starting material for the preparation of a variety of organic molecules, with potential applications in medicinal chemistry and materials science. This document outlines key chemical transformations, including dehydration and esterification, and provides detailed experimental protocols for these reactions.

Introduction to this compound

This compound (CAS No. 597-05-7) is a tertiary alcohol that, due to its sterically hindered hydroxyl group, exhibits distinct reactivity compared to primary and secondary alcohols.[1][2] Its structure is a valuable scaffold for introducing a quaternary carbon center, a motif of growing importance in drug discovery for enhancing metabolic stability. Tertiary alcohols are known to be more resistant to oxidation and can offer improved metabolic profiles in drug candidates.

Key Synthetic Transformations and Protocols

Two primary transformations unlock the synthetic potential of this compound: acid-catalyzed dehydration to form alkenes and esterification to introduce ester functionalities.

The acid-catalyzed dehydration of this compound proceeds readily under relatively mild conditions, following an E1 mechanism.[3][4] This reaction involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields a mixture of isomeric alkenes. The major product is typically the most substituted and therefore most stable alkene, in accordance with Zaitsev's rule.

The primary product of this reaction is 3-ethyl-2-methyl-2-pentene (B10489), a useful intermediate for further synthetic elaborations.[5]

Experimental Protocol: Acid-Catalyzed Dehydration

Objective: To synthesize 3-ethyl-2-methyl-2-pentene from this compound via acid-catalyzed dehydration.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)[6]

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask with distillation head and condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

Place 13.0 g (0.1 mol) of this compound into a 100 mL round-bottom flask.

-

Slowly add 5 mL of concentrated sulfuric acid to the flask while cooling in an ice bath and swirling.

-

Add a few boiling chips and set up for fractional distillation.

-

Heat the mixture gently with a heating mantle. The alkene product will begin to distill. Collect the fraction boiling between 115-120 °C.

-

Wash the collected distillate in a separatory funnel with two 20 mL portions of saturated sodium bicarbonate solution, followed by one 20 mL portion of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and distill the final product to obtain pure 3-ethyl-2-methyl-2-pentene.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Catalyst | Concentrated H₂SO₄ | [6] |

| Reaction Temperature | Gentle heating for distillation | [4] |

| Product Boiling Point | 115-120 °C | [5] |

| Expected Yield | 75-85% | (Typical for tertiary alcohol dehydration) |

Traditional Fischer esterification, which involves reacting a carboxylic acid with an alcohol under strong acid catalysis and heat, is generally not suitable for tertiary alcohols like this compound.[7] These conditions favor the competing dehydration reaction. A milder and more effective method for the esterification of sterically hindered and acid-labile alcohols is the Steglich esterification.[8][9] This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), at room temperature.[10]

Experimental Protocol: Steglich Esterification

Objective: To synthesize 3-ethyl-2-methyl-3-pentyl acetate (B1210297) from this compound and acetic acid.

Materials:

-

This compound

-

Glacial acetic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Chromatography column

Procedure:

-

In a 100 mL round-bottom flask, dissolve 6.0 g (0.1 mol) of glacial acetic acid, 13.0 g (0.1 mol) of this compound, and 1.22 g (0.01 mol) of DMAP in 50 mL of anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate beaker, dissolve 22.7 g (0.11 mol) of DCC in 20 mL of anhydrous dichloromethane.

-

Add the DCC solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate sequentially with 30 mL of 1 M HCl, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 3-ethyl-2-methyl-3-pentyl acetate.

Data Presentation:

| Parameter | Value | Reference |

| Starting Alcohol | This compound | [1] |

| Coupling Agent | DCC | [9] |

| Catalyst | DMAP | [10] |

| Reaction Temperature | 0 °C to room temperature | [9] |

| Expected Yield | 80-90% | [10] (Typical for Steglich esterification) |

Applications in Drug Development and Medicinal Chemistry

The incorporation of tertiary alcohol motifs is a valuable strategy in drug design to enhance metabolic stability.[11] Primary and secondary alcohols are often susceptible to in vivo oxidation, leading to rapid clearance. The quaternary carbon bearing the hydroxyl group in tertiary alcohols prevents such metabolic oxidation, potentially increasing the half-life of a drug molecule.

The dehydration product, 3-ethyl-2-methyl-2-pentene, can serve as a precursor for the synthesis of other valuable compounds. For instance, related alkenes are used in the synthesis of specialized carboxylic acids that are intermediates for herbicides. While direct pharmaceutical applications of this compound are not extensively documented in publicly available literature, its structural features and the reactivity of its derivatives make it a promising building block for the synthesis of novel bioactive compounds. The carbamate (B1207046) of the structurally similar 3-methyl-3-pentanol, known as emylcamate, is a muscle relaxant and tranquilizer, highlighting the potential for derivatives of tertiary pentanols in neuropharmacology.[11]

Conclusion

This compound is a valuable and underutilized building block in organic synthesis. Its facile dehydration provides access to functionalized alkenes, while modern esterification methods allow for the creation of sterically hindered esters. For researchers in drug discovery, the tertiary alcohol moiety offers a strategic advantage in designing metabolically robust compounds. The protocols and data presented herein provide a solid foundation for the exploration of this compound in the synthesis of novel molecules with potential applications in pharmaceuticals and other areas of chemical science.

References

- 1. This compound | C8H18O | CID 136390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 597-05-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. scribd.com [scribd.com]

- 5. 3-Ethyl-2-methyl-2-pentene | C8H16 | CID 140592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: Dehydration of 3-Ethyl-2-methyl-3-pentanol and Resulting Alkenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the acid-catalyzed dehydration of the tertiary alcohol 3-Ethyl-2-methyl-3-pentanol. The reaction proceeds via an E1 elimination mechanism to yield a mixture of isomeric alkenes. This application note outlines the theoretical basis for the reaction, predicts the resulting alkene products based on established chemical principles such as Zaitsev's rule, and provides a comprehensive experimental protocol for conducting the synthesis, purification, and analysis of the products. The information presented is intended to guide researchers in the fields of organic synthesis, medicinal chemistry, and drug development in the preparation and characterization of unsaturated organic molecules.

Introduction

The dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes.[1] This elimination reaction involves the removal of a water molecule from an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid.[1] The reactivity of alcohols in dehydration reactions follows the order: tertiary > secondary > primary, which is attributed to the relative stability of the carbocation intermediate formed during the reaction.[2]

This compound is a tertiary alcohol, and its dehydration is expected to proceed readily under relatively mild conditions via an E1 (unimolecular elimination) mechanism.[2][3] The reaction is regioselective, and the distribution of the resulting alkene isomers is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.[3] Understanding the products and reaction conditions for the dehydration of this compound is crucial for the controlled synthesis of specific alkene isomers that may serve as important intermediates in the development of new chemical entities and pharmaceutical agents.

Predicted Alkene Products

The dehydration of this compound is predicted to yield three primary alkene products through the removal of a proton from the carbon atoms adjacent to the carbocation intermediate. Based on Zaitsev's rule, the more substituted alkenes are expected to be the major products. The predicted products are:

-

3,4-Dimethyl-3-hexene (E/Z isomers): These are the Zaitsev products and are expected to be the major products due to their trisubstituted nature.

-

3-Ethyl-2-methyl-2-pentene: This is another Zaitsev product, also a trisubstituted alkene.

-

2-Ethyl-3-methyl-1-pentene: This is the Hofmann (less substituted) product and is expected to be the minor product.

The predicted distribution of these products is summarized in the table below. Please note that these are theoretical predictions based on chemical principles, and the actual product ratios may vary depending on the specific reaction conditions.

| Product Name | Structure | Type | Predicted Abundance |

| (E)-3,4-Dimethyl-3-hexene | (Chemical structure) | Zaitsev (Major) | High |

| (Z)-3,4-Dimethyl-3-hexene | (Chemical structure) | Zaitsev (Major) | Moderate |

| 3-Ethyl-2-methyl-2-pentene | (Chemical structure) | Zaitsev (Major) | Moderate |

| 2-Ethyl-3-methyl-1-pentene | (Chemical structure) | Hofmann (Minor) | Low |

Reaction Mechanism and Experimental Workflow

The acid-catalyzed dehydration of this compound follows a three-step E1 mechanism. The experimental workflow involves the reaction setup, followed by product isolation and purification.

Caption: E1 reaction mechanism for the dehydration of this compound.

Caption: A typical experimental workflow for alcohol dehydration.

Experimental Protocols

The following is a general protocol for the acid-catalyzed dehydration of this compound. This protocol is adapted from standard procedures for the dehydration of tertiary alcohols.[4][5]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | Reagent Grade | (e.g., Sigma-Aldrich, Fisher Scientific) |

| Sulfuric Acid (H₂SO₄), concentrated | ACS Grade | (e.g., Sigma-Aldrich, Fisher Scientific) |

| Phosphoric Acid (H₃PO₄), 85% | ACS Grade | (e.g., Sigma-Aldrich, Fisher Scientific) |

| Sodium Bicarbonate (NaHCO₃), saturated solution | Laboratory Grade | (e.g., Sigma-Aldrich, Fisher Scientific) |

| Brine (saturated NaCl solution) | Laboratory Grade | (e.g., Sigma-Aldrich, Fisher Scientific) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | (e.g., Sigma-Aldrich, Fisher Scientific) |

| Boiling chips | ||

| Round-bottom flask (100 mL) | ||

| Distillation apparatus (simple or fractional) | ||

| Separatory funnel (250 mL) | ||

| Erlenmeyer flasks | ||

| Heating mantle |

Reaction Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.

-

Acid Addition: In a fume hood, slowly add 5 mL of 85% phosphoric acid or 2 mL of concentrated sulfuric acid to the alcohol while swirling the flask. The addition should be done cautiously as the reaction can be exothermic.

-

Distillation: Assemble a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle.

-

Product Collection: Collect the distillate, which will be a mixture of the alkene products and water, in a receiving flask cooled in an ice bath. The distillation should be continued until no more organic layer is observed in the distillate.

Product Isolation and Purification (Work-up)

-

Washing: Transfer the collected distillate to a separatory funnel. Add 20 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently and then shake, venting frequently to release any evolved CO₂ gas. Allow the layers to separate and discard the lower aqueous layer.

-

Brine Wash: Wash the organic layer with 20 mL of brine to remove any remaining water-soluble impurities. Separate and discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to dry the alkene mixture.

-

Final Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask and perform a final simple distillation to obtain the purified alkene mixture.

Product Characterization

The composition of the purified product mixture can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[6] The relative peak areas in the gas chromatogram can be used to estimate the percentage of each alkene isomer in the product mixture. Further structural confirmation can be obtained using Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety Precautions

-

Always work in a well-ventilated fume hood, especially when handling concentrated acids.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric and phosphoric acids are highly corrosive. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water.

-

The alkene products are flammable. Keep away from open flames and other ignition sources.

-

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The acid-catalyzed dehydration of this compound provides a reliable method for the synthesis of a mixture of trisubstituted alkenes. The reaction proceeds via a well-understood E1 mechanism, with the product distribution being largely governed by Zaitsev's rule. The experimental protocol outlined in this document provides a robust framework for researchers to synthesize, purify, and analyze the resulting alkene products. This chemistry is a valuable tool in the arsenal (B13267) of synthetic organic chemists and can be applied to the generation of novel molecular scaffolds for various research and development applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 4. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

Application Notes and Protocols: Oxidation of 3-Ethyl-2-methyl-3-pentanol with Chromic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the reaction between the tertiary alcohol, 3-Ethyl-2-methyl-3-pentanol, and chromic acid, a potent oxidizing agent. Standard chromic acid oxidation protocols are effective for primary and secondary alcohols, converting them to carboxylic acids and ketones, respectively. However, tertiary alcohols are generally resistant to oxidation under these conditions due to the absence of a hydrogen atom on the carbinol carbon.[1][2][3][4] This application note outlines the theoretical basis for this resistance, provides a standard protocol for attempting the oxidation, and discusses the potential for alternative reactions such as dehydration and oxidative cleavage under more forcing conditions.

Introduction

The oxidation of alcohols is a fundamental transformation in organic synthesis, crucial for the generation of carbonyl compounds. Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a powerful and well-established reagent for this purpose.[3][5] The mechanism of oxidation for primary and secondary alcohols involves the formation of a chromate (B82759) ester, followed by the elimination of a proton from the alcohol's alpha-carbon.[2][6]